(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one
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Overview
Description
The compound (1R,4E,5’S,6S,6’R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6’-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5’,6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[2331]nonacosa-4,18,20-triene-27,2’-oxane]-3-one is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The synthetic route typically starts with simpler precursors, which undergo a series of reactions such as cyclization, hydroxylation, and methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of efficient and sustainable production methods is crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction could result in the formation of alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s multiple functional groups and chiral centers contribute to its ability to bind selectively to different targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with multiple hydroxyl and methyl groups. Examples include:
- (1R,4S,5’R,6’R,10S,11R,12S,14R,15S,16S,18R,19S,20R,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6’-[(2S)-2-hydroxypropyl]-5’,10,12,14,16,18,20,26,29 .
- (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C48H84O14 |
---|---|
Molecular Weight |
885.2 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one |
InChI |
InChI=1S/C48H84O14/c1-11-23-47(59)45(57)28(5)16-14-13-15-17-34(25-29(6)49)19-20-36-31(8)44(33(10)48(61-36)24-22-27(4)43(62-48)30(7)35(50)12-2)60-37(51)21-18-26(3)38(52)32(9)39(53)40(54)41(55)42(56)46(47)58/h13-15,17-18,21,26-36,38-46,49-50,52-59H,11-12,16,19-20,22-25H2,1-10H3/b14-13+,17-15+,21-18+/t26-,27-,28+,29?,30?,31+,32-,33-,34-,35+,36-,38+,39?,40-,41+,42-,43+,44+,45-,46?,47-,48-/m0/s1 |
InChI Key |
CHACKNDEKDIBQZ-HDBWYSFXSA-N |
Isomeric SMILES |
CCC[C@@]1([C@H]([C@@H](C/C=C/C=C/[C@@H](CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C(C)[C@@H](CC)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C([C@@H]([C@H]([C@@H](C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O |
Canonical SMILES |
CCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O |
Origin of Product |
United States |
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